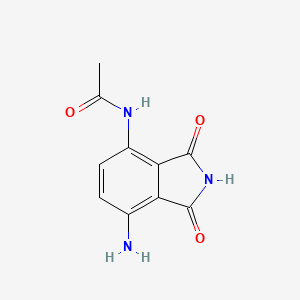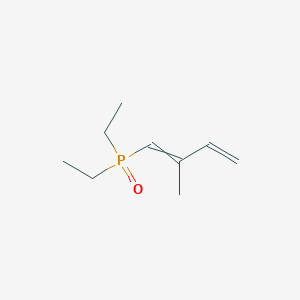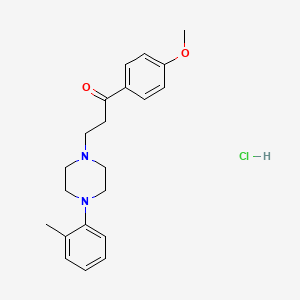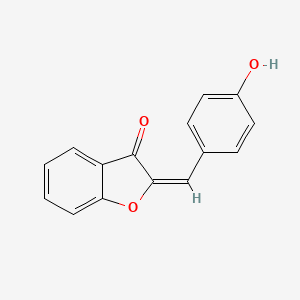
Trichlorofluorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless liquid that is primarily used in the production of silicon for semiconductor and fiber optic materials . The compound is notable for its reactivity and versatility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: Trichlorofluorosilane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride (SiCl₄) with hydrogen fluoride (HF) under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to enhance the yield .
Industrial Production Methods: In industrial settings, this compound is produced by reacting silicon with chlorine and fluorine gases. This process is conducted in a high-temperature reactor, where silicon reacts with chlorine to form silicon tetrachloride, which subsequently reacts with hydrogen fluoride to produce this compound .
化学反応の分析
Types of Reactions: Trichlorofluorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as water or alcohols, leading to the substitution of chlorine or fluorine atoms.
Common Reagents and Conditions:
Water (H₂O): Hydrolysis reaction.
Alcohols (ROH): Substitution reactions to form alkoxysilanes.
Major Products Formed:
Silicon Dioxide (SiO₂): From hydrolysis.
Alkoxysilanes: From substitution reactions with alcohols.
科学的研究の応用
Trichlorofluorosilane has a wide range of applications in scientific research and industry:
Semiconductor Manufacturing: It is used to produce high-purity silicon for semiconductor devices.
Fiber Optics: The compound is essential in the production of optical fibers, where it helps create the core and cladding materials.
Surface Modification: this compound is used to modify surfaces, making them hydrophobic or altering their chemical properties.
Chemical Synthesis: It serves as a reagent in various organic and inorganic synthesis processes.
作用機序
The mechanism of action of trichlorofluorosilane primarily involves its reactivity with nucleophiles. The compound’s silicon atom is highly electrophilic due to the presence of electronegative chlorine and fluorine atoms. This electrophilicity makes it susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions .
類似化合物との比較
Silicon Tetrachloride (SiCl₄): Used in similar applications but lacks the fluorine atom.
Chlorotrifluorosilane (SiClF₃): Contains more fluorine atoms and exhibits different reactivity patterns.
Uniqueness: Trichlorofluorosilane’s unique combination of chlorine and fluorine atoms provides it with distinct reactivity and versatility compared to other silicon halides. Its ability to undergo both hydrolysis and substitution reactions makes it a valuable compound in various chemical processes .
特性
CAS番号 |
14965-52-7 |
|---|---|
分子式 |
Cl3FSi |
分子量 |
153.44 g/mol |
IUPAC名 |
trichloro(fluoro)silane |
InChI |
InChI=1S/Cl3FSi/c1-5(2,3)4 |
InChIキー |
PGHWHQUVLXTFLZ-UHFFFAOYSA-N |
正規SMILES |
F[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)
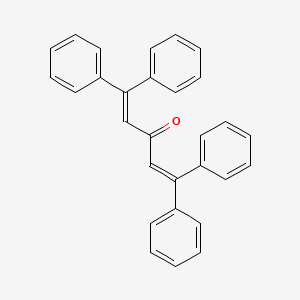

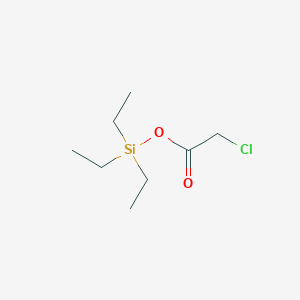
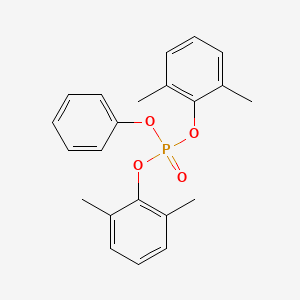
![(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B14710420.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide](/img/structure/B14710427.png)
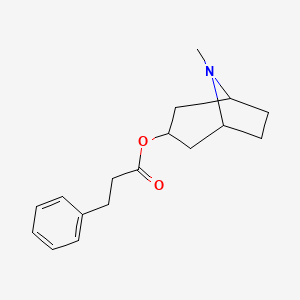
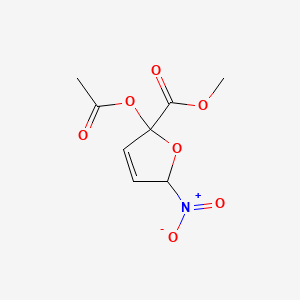
![10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione](/img/structure/B14710441.png)
